molecular formula C11H17NO2 B2712833 {[2-(dimethoxymethyl)phenyl]methyl}(methyl)amine CAS No. 1780912-57-3

{[2-(dimethoxymethyl)phenyl]methyl}(methyl)amine

Cat. No.: B2712833
CAS No.: 1780912-57-3
M. Wt: 195.262
InChI Key: VJEDNKPMJUGKRS-UHFFFAOYSA-N
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Description

{[2-(dimethoxymethyl)phenyl]methyl}(methyl)amine is an organic compound with the molecular formula C10H15NO2 This compound is characterized by the presence of a dimethoxymethyl group attached to a phenyl ring, which is further connected to an N-methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(dimethoxymethyl)phenyl]methyl}(methyl)amine typically involves the reaction of 2-(dimethoxymethyl)benzaldehyde with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques, such as distillation or recrystallization, are employed to remove any impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{[2-(dimethoxymethyl)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the amine group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

{[2-(dimethoxymethyl)phenyl]methyl}(methyl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[2-(dimethoxymethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(dimethoxymethyl)phenyl]methanamine
  • 2-(dimethoxymethyl)benzylamine
  • N-methyl-2-(dimethoxymethyl)aniline

Uniqueness

{[2-(dimethoxymethyl)phenyl]methyl}(methyl)amine is unique due to its specific structural features, such as the position of the dimethoxymethyl group on the phenyl ring and the presence of the N-methylmethanamine group. These structural characteristics confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

1-[2-(dimethoxymethyl)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12-8-9-6-4-5-7-10(9)11(13-2)14-3/h4-7,11-12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEDNKPMJUGKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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